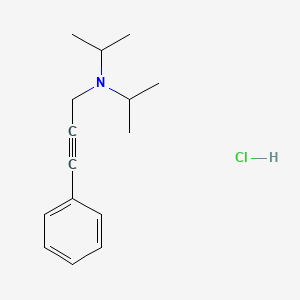
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt: is a synthetic azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in textile and paper industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using nitrous acid (HNO2) to form the corresponding diazonium salt. This diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo bond (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the sulfonic acid groups.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also used in the synthesis of other complex azo compounds.
Biology: In biological research, it is used as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.
Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mécanisme D'action
The compound exerts its effects primarily through its azo bond (N=N). The azo bond can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These free radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 4-((4-Amino-3-methoxyphenyl)azo)benzenesulfonic acid
- 2-((4-Amino-3-methoxyphenyl)azo)benzoic acid
- 1-((4-Amino-3-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Comparison: While all these compounds share the azo bond and similar functional groups, 7-((4-Amino-3-methoxyphenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct color properties and solubility characteristics, making it particularly suitable for specific industrial applications.
Propriétés
Numéro CAS |
65151-26-0 |
|---|---|
Formule moléculaire |
C17H13N3Na2O7S2 |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
disodium;7-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O7S2.2Na/c1-27-16-8-12(4-5-15(16)18)20-19-11-3-2-10-6-13(28(21,22)23)9-17(14(10)7-11)29(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
QRSFZPZKWSGHRQ-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



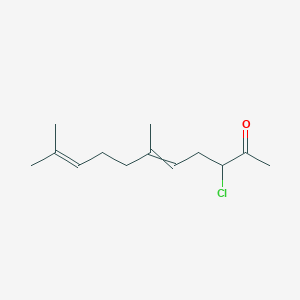
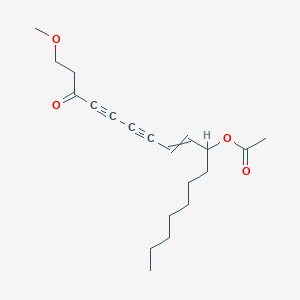
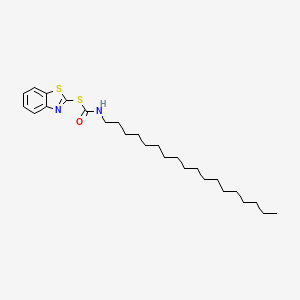
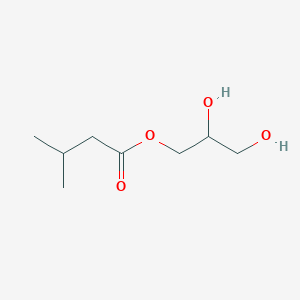
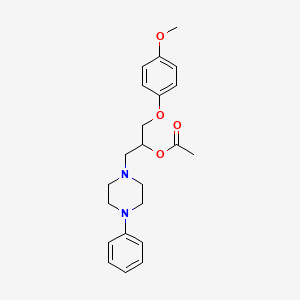
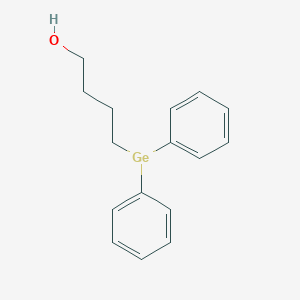
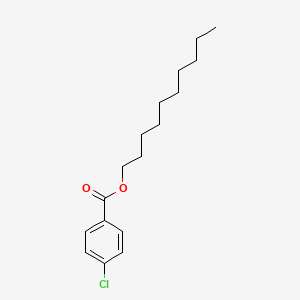
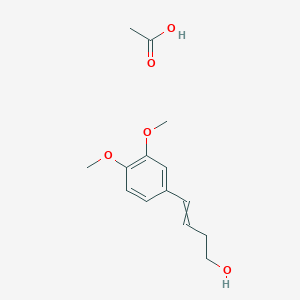
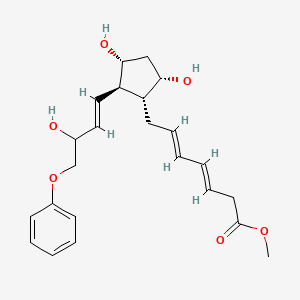
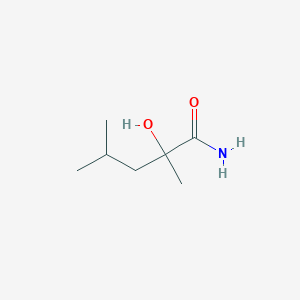
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
